8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, also known as PRN1371, is a novel, investigational small molecule classified as a kinase inhibitor. [] [] Specifically, it acts as an irreversible, covalent pan-inhibitor of the fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4. [] This classification stems from its ability to form a permanent bond with its target, leading to sustained inhibition of FGFR activity. [] [] In scientific research, PRN1371 serves as a valuable tool for studying the role of FGFR signaling in various cellular processes and disease models.
PRN1371 is a novel compound classified as an irreversible covalent inhibitor designed to target the fibroblast growth factor receptors (FGFR1-4). Its primary application lies in oncology, particularly for treating cancers characterized by mutations or alterations in the FGFR pathway. This compound has garnered attention due to its potent inhibitory effects and selectivity for FGFRs, which play critical roles in cancer cell proliferation and survival.
PRN1371 was developed through a series of synthetic and biological evaluations aimed at creating effective FGFR inhibitors. The compound is classified under the category of small-molecule inhibitors, specifically targeting the kinase domain of fibroblast growth factor receptors. The design of PRN1371 was informed by structure-activity relationship studies that highlighted the significance of covalent interactions with specific cysteine residues within the FGFR active site .
The synthesis of PRN1371 involves multiple steps, typically starting from commercially available precursors. The synthetic route includes:
The synthesis employs techniques such as microwave-assisted reactions and standard organic synthesis methods, including:
PRN1371 has a complex molecular structure characterized by several functional groups that enhance its binding affinity to FGFRs. The compound's molecular formula is , with a molecular weight of approximately 456.55 g/mol.
Key spectral data supporting its structure includes:
PRN1371 primarily undergoes reactions that involve covalent bonding with cysteine residues in the FGFR active site. This irreversible binding significantly alters the receptor's activity, inhibiting downstream signaling pathways essential for tumor growth.
The reaction mechanism involves:
The mechanism of action for PRN1371 involves:
Studies have shown that PRN1371 exhibits strong potency against various FGFR mutations, demonstrating IC50 values in low nanomolar ranges, indicating effective inhibition even in resistant cancer cell lines .
Purity assessments via HPLC typically show over 95% purity, ensuring consistency in biological evaluations .
PRN1371's primary application is in cancer therapy, specifically targeting tumors with aberrant FGFR signaling pathways. Its effectiveness has been demonstrated in various preclinical models, including xenograft studies where it exhibited significant antitumor activity against FGFR-driven tumors.
The ongoing research aims to further elucidate its potential in combination therapies and its efficacy against different cancer types exhibiting FGFR mutations .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3